

Application Note: ¹H and ¹³C NMR Spectral Assignment of Isoamyl Butyrate

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Compound of Interest		
Compound Name:	Isoamyl butyrate	
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Abstract

This document provides a detailed guide to the assignment of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for **isoamyl butyrate**. Included are comprehensive tables of chemical shifts, multiplicities, and coupling constants, alongside a detailed experimental protocol for spectral acquisition. Visual diagrams are provided to illustrate the molecular structure with atom numbering for clear spectral assignment and to outline the experimental workflow. This application note serves as a practical resource for the structural elucidation and purity assessment of **isoamyl butyrate** in research and quality control settings.

Introduction

Isoamyl butyrate, also known as isopentyl butanoate, is an organic ester with the chemical formula $C_9H_{18}O_2$. It is a colorless liquid with a fruity odor reminiscent of apricot, banana, or pineapple. This compound is widely used as a flavoring and fragrance agent in the food, beverage, and cosmetic industries. Accurate structural confirmation and purity analysis are critical for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for this purpose. This note details the assignment of 1H and 1G NMR spectra of **isoamyl butyrate**.

Molecular Structure and Atom Numbering



The unambiguous assignment of NMR signals is reliant on a clear and consistent numbering of the atoms in the molecule. The structure of **isoamyl butyrate** with the IUPAC recommended numbering is presented below.

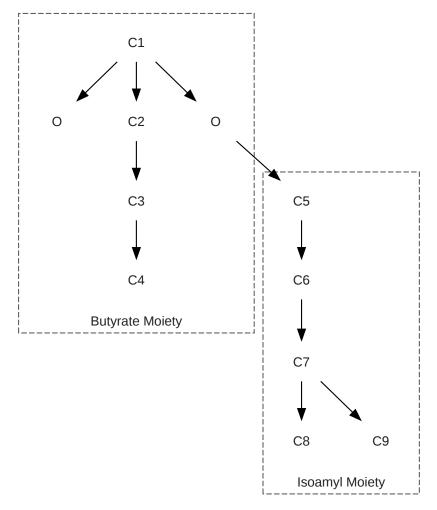


Figure 1: Molecular structure of isoamyl butyrate with atom numbering for NMR spectral assignment.

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Figure 1: Molecular structure of isoamyl butyrate with atom numbering.

¹H and ¹³C NMR Spectral Data



The 1 H and 13 C NMR spectra of **isoamyl butyrate** were acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectral Data Summary

The proton NMR spectrum of **isoamyl butyrate** exhibits distinct signals corresponding to the chemically non-equivalent protons in the molecule. The assignments are summarized in the table below.

Proton Assignment	Chemical Shift (δ) [ppm]	Multiplicity	Integration	Coupling Constant (J) [Hz]
H-5	4.11	t	2H	6.8
H-2	2.28	t	2H	7.4
H-7	1.67	m	1H	-
H-3	1.66	sextet	2H	7.4
H-6	1.52	q	2H	6.8
H-4	0.95	t	3Н	7.4
H-8, H-9	0.93	d	6Н	6.6

Table 1: ¹H NMR (400 MHz, CDCl₃) spectral data for **isoamyl butyrate**.[1] Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.

¹³C NMR Spectral Data Summary

The carbon NMR spectrum provides information on the carbon framework of the molecule. The assignments for **isoamyl butyrate** are detailed in the table below.



Carbon Assignment	Chemical Shift (δ) [ppm]
C-1	173.68
C-5	62.87
C-6	37.54
C-2	36.35
C-7	25.20
C-8, C-9	22.50
C-3	18.57
C-4	13.70

Table 2: 13C NMR (25.16 MHz, CDCl₃) spectral data for **isoamyl butyrate**.[2]

Experimental Protocol

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of **isoamyl butyrate** is provided below.

Sample Preparation

- Sample Quantity: For ¹H NMR, dissolve 5-25 mg of **isoamyl butyrate** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[3] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3]
- Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (0 ppm).
- Solubilization: Ensure the sample is fully dissolved. The solution can be gently vortexed to ensure homogeneity.
- Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]



 Tube Cleaning: Use NMR tubes that have been thoroughly cleaned and dried to avoid contamination. Rinsing with acetone and drying with a stream of dry nitrogen is an effective method.[5]

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

For ¹H NMR:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
- Temperature: 298 K.
- Number of Scans: 8-16 scans are typically sufficient.
- Relaxation Delay: 1-2 seconds.
- · Acquisition Time: 2-4 seconds.
- Spectral Width: A range of -2 to 12 ppm is generally adequate.

For ¹³C NMR:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30') to provide a spectrum with singlets for each carbon.
- Temperature: 298 K.
- Number of Scans: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is often required.[6]
- Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
- Acquisition Time: 1-2 seconds.
- Spectral Width: A range of 0 to 200 ppm is standard for most organic molecules.



Data Processing and Spectral Assignment Workflow

The process from sample preparation to final spectral assignment follows a logical workflow.

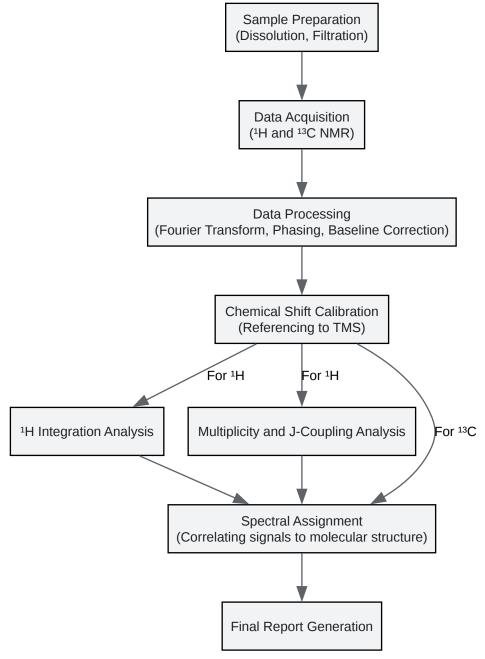


Figure 2: General workflow for NMR spectral acquisition and assignment.

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Figure 2: General workflow for NMR spectral acquisition and assignment.



Discussion of Spectral Assignments

¹H NMR Spectrum:

- The triplet at 4.11 ppm corresponds to the two protons on C-5, which are adjacent to the oxygen atom and are split by the two protons on C-6.
- The triplet at 2.28 ppm is assigned to the two protons on C-2, adjacent to the carbonyl group, and split by the two protons on C-3.
- The multiplet at 1.67 ppm is due to the single proton on C-7, which is coupled to the protons on C-6 and the two methyl groups (C-8 and C-9).
- The sextet at 1.66 ppm arises from the two protons on C-3, which are split by the protons on C-2 and C-4.
- The quartet at 1.52 ppm is assigned to the two protons on C-6, split by the protons on C-5 and C-7.
- The upfield triplets and doublets at 0.95 ppm and 0.93 ppm are characteristic of the terminal methyl groups of the butyrate (C-4) and isoamyl (C-8, C-9) moieties, respectively.

¹³C NMR Spectrum:

- The signal at 173.68 ppm is characteristic of a carbonyl carbon in an ester (C-1).
- The peak at 62.87 ppm corresponds to the carbon adjacent to the ester oxygen (C-5).
- The remaining signals in the aliphatic region are assigned based on their expected chemical environments, with carbons closer to the electron-withdrawing oxygen and carbonyl groups appearing further downfield.

Conclusion

This application note provides a comprehensive overview of the ¹H and ¹³C NMR spectral assignments for **isoamyl butyrate**. The detailed data tables and experimental protocols offer a valuable resource for chemists and researchers involved in the analysis of this compound. The provided workflow and structural diagrams facilitate a clear understanding of the spectral



features and their correlation to the molecular structure, ensuring accurate identification and characterization.

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